molecular formula C8H8N6 B14322997 1,3-Bis(azidomethyl)benzene CAS No. 102437-80-9

1,3-Bis(azidomethyl)benzene

Cat. No.: B14322997
CAS No.: 102437-80-9
M. Wt: 188.19 g/mol
InChI Key: QJVCEMKRSNTHQT-UHFFFAOYSA-N
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Description

1,3-Bis(azidomethyl)benzene is an organic compound with the molecular formula C8H8N6. It features two azidomethyl groups attached to a benzene ring at the 1 and 3 positions. This compound is part of the broader class of organic azides, which are known for their high reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(azidomethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3-bis(bromomethyl)benzene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion of the bromomethyl groups to azidomethyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(azidomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1,3-Bis(azidomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(azidomethyl)benzene primarily involves the reactivity of the azide groups. These groups can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(azidomethyl)benzene: Similar structure but with azidomethyl groups at the 1 and 4 positions.

    1,3,5-Tris(azidomethyl)benzene: Contains three azidomethyl groups on the benzene ring.

    Benzyl Azide: Contains a single azidomethyl group attached to a benzene ring.

Uniqueness

1,3-Bis(azidomethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of two azidomethyl groups allows for the formation of more complex structures compared to compounds with fewer azide groups .

Properties

CAS No.

102437-80-9

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

1,3-bis(azidomethyl)benzene

InChI

InChI=1S/C8H8N6/c9-13-11-5-7-2-1-3-8(4-7)6-12-14-10/h1-4H,5-6H2

InChI Key

QJVCEMKRSNTHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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